molecular formula C18H18ClN5OS2 B3009997 N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189683-12-2

N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B3009997
CAS RN: 1189683-12-2
M. Wt: 419.95
InChI Key: ULNSEFLZZFDCEP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5OS2 and its molecular weight is 419.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antinociceptive and Anti-Inflammatory Properties

A study on thiazolopyrimidine derivatives, which include compounds structurally similar to N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, demonstrated significant antinociceptive and anti-inflammatory activities. These findings were derived from tests such as the tail-flick technique and carrageenan-induced paw edema test (Selvam et al., 2012).

2. Antibacterial Agents

Compounds containing structures similar to the given chemical, particularly those with a thiazolopyrimidine core, have been synthesized and shown to possess antibacterial properties. The specific focus was on their application as antibacterial and antifungal agents (Tamer & Qassir, 2019).

3. Inhibition of ACAT-1

A compound closely related to N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). This property makes it potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

4. Antibacterial and Antifungal Activity

Research on acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which share structural similarities with the compound , demonstrated moderate antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Iqbal et al., 2017).

5. Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, structurally related to the compound , were synthesized and evaluated for their antimicrobial activities. These derivatives were particularly effective against fungi, indicating their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

6. Cytotoxic Activity Against Cancer Cell Lines

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, structurally similar to the mentioned chemical, have been synthesized and tested for their cytotoxicity against human cancer cell lines. These studies revealed the potential of such compounds as inhibitors for cancer treatment (Ding et al., 2012).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS2/c19-12-6-2-3-7-13(12)22-14(25)10-26-17-15-16(20-11-21-17)23-18(27-15)24-8-4-1-5-9-24/h2-3,6-7,11H,1,4-5,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSEFLZZFDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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